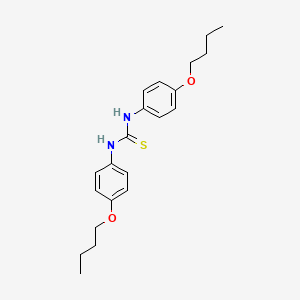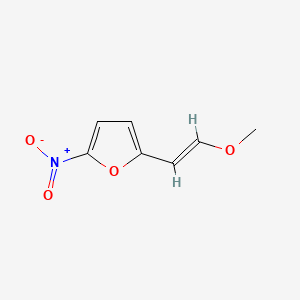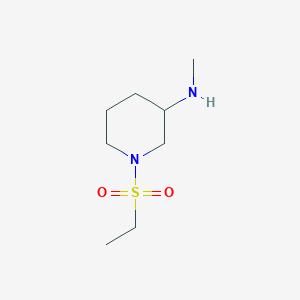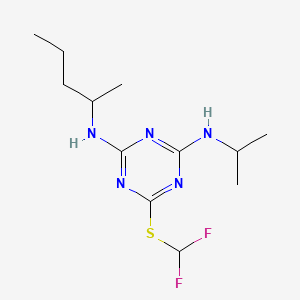
2-Methylbutyl benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular ether consists of a benzyl group and a 2-methylbutyl group connected via an oxygen atom. Ethers are generally known for their relatively low reactivity, making them useful as solvents in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-methylbutyl benzyl ether is the Williamson ether synthesis. This involves the reaction of a benzyl halide (such as benzyl chloride) with 2-methylbutanol in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion (formed from 2-methylbutanol) attacks the benzyl halide, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silver oxide can also be employed to facilitate the reaction under milder conditions .
Types of Reactions:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers do not typically undergo reduction reactions.
Substitution: Ethers can undergo cleavage reactions in the presence of strong acids like hydrobromic acid or hydroiodic acid.
Common Reagents and Conditions:
Acidic Cleavage: Using hydrobromic acid or hydroiodic acid, the ether bond can be cleaved to form benzyl alcohol and 2-methylbutyl halide.
Oxidative Conditions: Strong oxidizing agents like ozone or hydrogen peroxide can lead to the formation of peroxides.
Major Products Formed:
From Acidic Cleavage: Benzyl alcohol and 2-methylbutyl halide.
From Oxidation: Peroxides (under strong oxidative conditions).
Scientific Research Applications
2-Methylbutyl benzyl ether has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the preparation of certain biochemical reagents and intermediates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the manufacture of fragrances and flavorings due to its pleasant aroma
Mechanism of Action
The primary mechanism of action for 2-methylbutyl benzyl ether involves its role as a solvent. It can dissolve various organic compounds, facilitating their interaction and reaction. The ether oxygen can also participate in hydrogen bonding with other molecules, enhancing solubility and reactivity in certain cases .
Comparison with Similar Compounds
Benzyl Ethyl Ether: Similar structure but with an ethyl group instead of a 2-methylbutyl group.
Benzyl Propyl Ether: Contains a propyl group instead of a 2-methylbutyl group.
Benzyl Isopropyl Ether: Features an isopropyl group instead of a 2-methylbutyl group
Uniqueness: 2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which imparts distinct physical and chemical properties compared to other benzyl ethers. This structural variation can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethers may not be as effective.
Properties
CAS No. |
32793-87-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methylbutoxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
YOANEDOLERYMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)


![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)



![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)
![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)

